Pembrolizumab is a humanized monoclonal antibody that plays a significant role in cancer immunotherapy research. [] It specifically targets the programmed cell death protein 1 (PD-1) receptor found on T cells. [, ] This receptor, upon binding with its ligands PD-L1 and PD-L2, normally functions to inhibit T cell activity and prevent excessive immune responses. [, ]
The synthesis of pembrolizumab involves several advanced biotechnological methods. Initially, the variable regions from a murine anti-human PD-1 antibody are grafted onto a human immunoglobulin G4 kappa isotype framework. This process includes the introduction of a stabilizing mutation (S228P) in the Fc region to enhance stability and reduce immunogenicity.
The production can be achieved through recombinant DNA technology, where Chinese hamster ovary cells are commonly used as expression systems. The cells are transfected with plasmids containing the genetic sequences for both heavy and light chains of the antibody, followed by selection and amplification of positive clones. The harvested antibodies are then purified using affinity chromatography techniques, such as Protein A affinity chromatography, to isolate pembrolizumab from other cellular proteins.
Pembrolizumab has a complex molecular structure characteristic of monoclonal antibodies. Its molecular formula is approximately C6462H9970N1716O1994S44. The structure comprises two identical heavy chains and two identical light chains linked by disulfide bonds, forming a Y-shaped molecule. The heavy chains contain variable regions responsible for antigen binding and constant regions that mediate immune functions.
The mechanism of action of pembrolizumab centers on its ability to inhibit the PD-1 pathway. By binding to the PD-1 receptor on T cells, pembrolizumab prevents PD-L1 and PD-L2 from engaging with PD-1, which normally downregulates T-cell activity.
Stability studies indicate that pembrolizumab retains its potency over time when stored correctly, which is crucial for maintaining its therapeutic effectiveness during treatment regimens.
Pembrolizumab has significant applications in oncology as a therapeutic agent. It is approved for use in various cancers including:
The PD-1/PD-L1 axis serves as a critical immunosuppressive pathway exploited by tumors to evade immune surveillance. Programmed Death-1 (PD-1; CD279), a member of the CD28/CTLA-4 superfamily, is expressed on activated T cells, B cells, monocytes, and natural killer (NK) cells. Its primary ligand, PD-L1 (CD274/B7-H1), is constitutively expressed on antigen-presenting cells (APCs) and induced on tumor cells under inflammatory conditions. Upon PD-1–PD-L1 engagement, phosphorylation of immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) domains in PD-1’s cytoplasmic tail recruits Src homology region 2 domain-containing phosphatase-2 (SHP-2). This phosphatase dephosphorylates key components of the T-cell receptor (TCR) signaling cascade (e.g., CD3ζ, ZAP70) and co-stimulatory receptor CD28, attenuating T-cell activation, proliferation, and cytokine production (e.g., IL-2) [1] [4].
Tumor cells exploit this pathway by upregulating PD-L1, which binds PD-1 on tumor-infiltrating lymphocytes (TILs), inducing T-cell exhaustion—a state characterized by progressive loss of effector function and expression of inhibitory receptors (e.g., TIM-3, LAG-3). This creates an immunosuppressive tumor microenvironment (TME) that facilitates immune evasion [4] [7]. Blockade of PD-1/PD-L1 with pembrolizumab disrupts this interaction, reversing T-cell dysfunction and restoring antitumor immunity.
Table 1: Key Molecules in the PD-1/PD-L1 Immune Checkpoint Pathway
Molecule | Structure/Features | Function in Immune Evasion |
---|---|---|
PD-1 (CD279) | Immunoglobulin variable (IgV) domain; transmembrane region; cytoplasmic ITIM/ITSM motifs | Suppresses TCR/CD28 signaling via SHP-2 recruitment; induces T-cell exhaustion |
PD-L1 (CD274) | IgV-like and IgC-like domains; broadly expressed on immune/tumor cells | Engages PD-1 to inhibit T-cell activation; promotes Treg differentiation |
SHP-2 | Tyrosine phosphatase with N-SH2, C-SH2, and PTP domains | Dephosphorylates TCR-associated kinases (e.g., ZAP70) and CD28 |
Exhausted T cells | High expression of multiple inhibitory receptors (PD-1, TIM-3, LAG-3) | Loss of effector function; reduced cytokine production; persistent in TME |
Pembrolizumab is a humanized monoclonal antibody (mAb) of the IgG4/kappa isotype, engineered to minimize immunogenicity and effector functions. Its design incorporates a stabilizing serine-to-proline mutation at position 228 (S228P) in the IgG4 hinge region to prevent half-antibody exchange. The antibody’s complementarity-determining regions (CDRs) confer high specificity for the PD-1 receptor, binding with an affinity (KD) of 29 pM—significantly higher than PD-1’s natural ligands (PD-L1/L2) [1] [6].
Structural analyses reveal that pembrolizumab binds the PD-1 IgV-like domain at a distinct epitope overlapping the PD-L1 binding interface. This sterically hinders PD-L1 engagement, preventing PD-1 activation. Unlike IgG1 antibodies, IgG4’s Fc region exhibits low affinity for Fcγ receptors (FcγRs) and complement component C1q, reducing antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This design minimizes unintended depletion of PD-1–expressing immune cells (e.g., activated T cells) while preserving checkpoint blockade efficacy [5] [6] [10].
Table 2: Structural and Functional Attributes of Pembrolizumab
Attribute | Description | Biological Significance |
---|---|---|
Antibody type | Humanized IgG4κ with S228P mutation | Prevents Fab-arm exchange; enhances stability |
Target affinity | KD = 29 pM for PD-1 | 100-fold higher affinity than PD-L1 |
Binding epitope | IgV-like domain of PD-1 | Competes with PD-L1/PD-L2; steric hindrance |
Fc effector function | Low FcγR/C1q binding | Minimizes ADCC/CDC against PD-1+ T cells |
Valency | Monovalent binding | Prevents receptor clustering artifacts |
Pembrolizumab reverses T-cell exhaustion through transcriptional, metabolic, and epigenetic reprogramming. Exhausted CD8+ T cells (TEX) exhibit upregulated PD-1, TOX, and EOMES, coupled with diminished TCF1 and mitochondrial function. Pembrolizumab disrupts PD-1–mediated suppression, reactivating the PI3K-AKT-mTOR axis and enhancing glycolytic capacity and oxidative phosphorylation. This metabolic shift restores T-cell proliferation and effector functions (e.g., IFN-γ, granzyme B secretion) [4] [7] [10].
Single-cell RNA sequencing in head and neck squamous cell carcinoma (HNSCC) reveals pembrolizumab expands progenitor TEX (TCF1+PD-1+) populations, which differentiate into effector-like subsets. Epigenetic remodeling—mediated by reduced H3K27me3 marks at effector gene loci (e.g., IFNG, TNF)—further sustains T-cell reactivation. Additionally, pembrolizumab indirectly enhances dendritic cell (DC) maturation and antigen presentation by reducing PD-1–mediated immunosuppression in the TME [6] [7] [10].
Table 3: Biomarkers of T-Cell Exhaustion and Reactivation
T-Cell State | Key Markers | Functional Changes Post-Pembrolizumab |
---|---|---|
Progenitor exhausted | TCF1+, PD-1+, CD28+ | Proliferate and differentiate into effector subsets |
Terminally exhausted | TIM-3+, LAG-3+, TOX+ | Reduced frequency; partial functional recovery |
Effector memory | CD62L−, CD44+, GzmB+ | Increased cytotoxicity and cytokine production |
Mitochondrial fitness | PGC-1α+, ROSlow | Enhanced oxidative phosphorylation and ATP synthesis |
PD-L1 expression exhibits spatiotemporal heterogeneity across tumor types, influencing pembrolizumab’s efficacy. In HNSCC, PD-L1 is enriched at invasive fronts and on cancer stem-like cells (CSCs), driven by IFN-γ–JAK/STAT signaling and genomic alterations (e.g., 9p24.1 amplification). Spatial transcriptomics identifies "immune desert" phenotypes (absent TILs) and "immune excluded" phenotypes (TILs trapped in stroma), both associated with low PD-L1 expression and reduced pembrolizumab response [7] [9].
Notably, PD-L1+ tumors in KEYNOTE-689 (HNSCC trial) showed a 27% reduction in recurrence risk with pembrolizumab versus standard care. However, membranous PD-L1 expression alone is an imperfect biomarker; extracellular vesicle (EV)-encapsulated PD-L1 and soluble PD-L1 contribute to systemic immunosuppression. Stromal elements—e.g., cancer-associated fibroblasts (CAFs) via TGF-β—induce PD-L1− tumor cells to resist immune killing, highlighting the need for multidimensional biomarkers [5] [7] [9].
Table 4: PD-L1 Heterogeneity and Clinical Implications
Heterogeneity Factor | Impact on TME | Clinical Correlation |
---|---|---|
Spatial distribution | Higher at invasive fronts; CSC enrichment | Invasive fronts predict response; CSCs evade immunity |
Immune phenotypes | "Desert" (no TILs); "Excluded" (stromal TILs) | "Desert" correlates with primary resistance |
Soluble/EV PD-L1 | Systemic suppression of T cells | Associated with metastasis and resistance |
IFN-γ inducibility | Dynamic PD-L1 upregulation post-therapy | Adaptive resistance mechanisms |
Stromal signaling | CAF-derived TGF-β induces PD-L1− subsets | Contributes to heterogeneous responses |
Pembrolizumab synergizes with co-stimulatory pathways by resetting the immune synapse’s balance. PD-1 inhibition augments CD28-mediated co-stimulation by preserving CD28 phosphorylation and PI3K-AKT activation. Conversely, CTLA-4 competes with CD28 for B7 ligands (CD80/CD86), and pembrolizumab counteracts CTLA-4–induced Treg suppressive functions. Preclinical data show dual α-PD-1/α-CTLA-4 blockade enhances T-cell priming in lymph nodes and effector function in tumors [7] [10].
Combination strategies leverage cross-talk between pathways:
Table 5: Co-Signaling Pathways Modulated by Pembrolizumab
Pathway | Mechanism of Interaction with PD-1 | Therapeutic Synergy |
---|---|---|
CD28 | PD-1 inhibits CD28 phosphorylation; pembrolizumab restores PI3K-AKT signaling | Enhances TCR signal duration and T-cell survival |
CTLA-4 | Competes with CD28 for B7 ligands; independent of PD-1 | Dual blockade improves T-cell priming and Treg reduction |
LAG-3 | Co-upregulated with PD-1 during exhaustion; distinct ligands | Dual α-PD-1/α-LAG-3 improves effector T-cell function |
VEGF | Promotes immunosuppressive angiogenesis; upregulates PD-L1 | VEGF inhibitors normalize vasculature and enhance T-cell infiltration |
Compounds Mentioned:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8